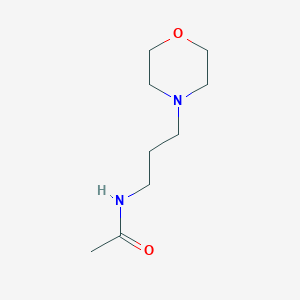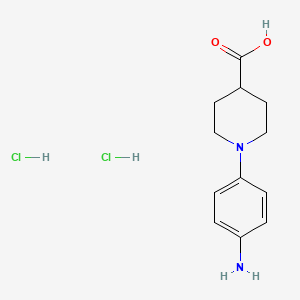
N-(3-morpholin-4-ylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-morpholin-4-ylpropyl)acetamide: is a chemical compound with the molecular formula C9H18N2O2 It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)acetamide typically involves the reaction of morpholine with 3-chloropropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by bases like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-morpholin-4-ylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted acetamides depending on the reagents used.
Applications De Recherche Scientifique
N-(3-morpholin-4-ylpropyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-morpholin-4-ylpropyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- N-(3-morpholin-4-ylpropyl)acetamide
- 2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide
- N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine
Comparison: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
7052-80-4 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(12)10-3-2-4-11-5-7-13-8-6-11/h2-8H2,1H3,(H,10,12) |
Clé InChI |
QGIILGSIXGPYBP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)


![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)


![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)



![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)


